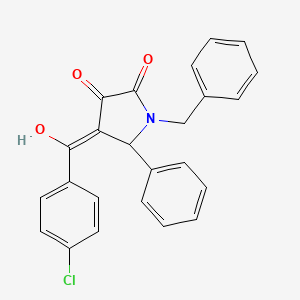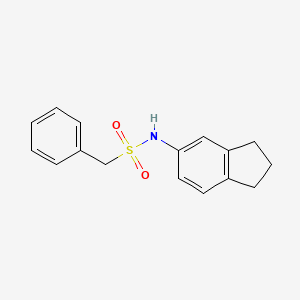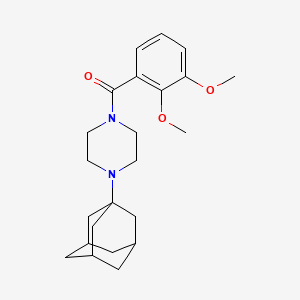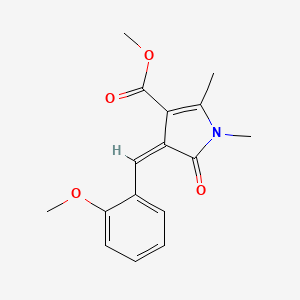
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BCHP, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
作用機序
The mechanism of action of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes and signaling pathways in cells. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the formation of prostaglandins. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of blood flow. Additionally, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one are varied and depend on the specific application. In cancer research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In cardiovascular research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of PDE-5 and increase blood flow.
実験室実験の利点と制限
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method and high purity. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is also stable and can be stored for long periods of time. However, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has limitations. It is a complex compound that requires specialized equipment and techniques for synthesis. Additionally, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is expensive, which can limit its use in large-scale experiments.
将来の方向性
For the study of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include the development of derivatives, combination with other drugs, and animal and clinical studies.
合成法
The synthesis of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with benzylamine to form 1-benzyl-4-(4-chlorobenzoyl) piperazine. This compound is then reacted with phenylacetic acid to form 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been optimized for high yield and purity.
科学的研究の応用
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in various scientific research applications. One area of interest is in the field of cancer research. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the formation of blood clots.
特性
IUPAC Name |
(4Z)-1-benzyl-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c25-19-13-11-18(12-14-19)22(27)20-21(17-9-5-2-6-10-17)26(24(29)23(20)28)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCJRAILAGZKO-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)

![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)
![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-[(4-propylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291812.png)